molecular formula C33H32NO2P B2418569 (S)-Siphos-PE CAS No. 500997-69-3

(S)-Siphos-PE

Cat. No.: B2418569
CAS No.: 500997-69-3
M. Wt: 505.598
InChI Key: ZXLQLIDJAURBDD-NJQVLOCASA-N
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Description

(S)-Siphos-PE is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure and properties make it a valuable tool in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Siphos-PE typically involves the reaction of a chiral phosphine precursor with an appropriate electrophile. The reaction conditions often include the use of a base to deprotonate the phosphine precursor, followed by the addition of the electrophile under inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-Siphos-PE undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often require the presence of a base and an appropriate nucleophile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

(S)-Siphos-PE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug development.

    Medicine: this compound is instrumental in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.

    Industry: The ligand is used in the production of fine chemicals and specialty materials, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Siphos-PE involves its role as a chiral ligand in catalytic processes. It coordinates with transition metals to form complexes that facilitate asymmetric transformations. The chiral environment created by this compound ensures the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds.

Molecular Targets and Pathways: this compound primarily targets transition metals such as palladium, rhodium, and iridium. The ligand-metal complexes formed are involved in various catalytic cycles, including hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

    ®-Siphos-PE: The enantiomer of (S)-Siphos-PE, used in similar applications but with opposite chiral selectivity.

    BINAP: Another chiral phosphine ligand widely used in asymmetric catalysis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness: this compound stands out due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable complexes with a range of transition metals makes it a preferred choice in asymmetric synthesis.

Properties

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQLIDJAURBDD-HRPAVAKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500997-70-6, 500997-69-3
Record name (S)-SIPHOS-PE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-SIPHOS-PE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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